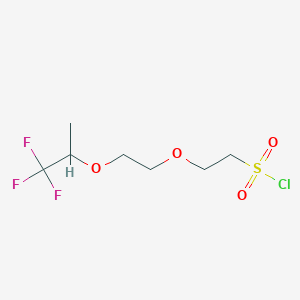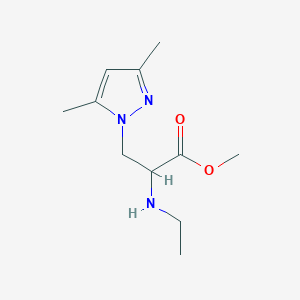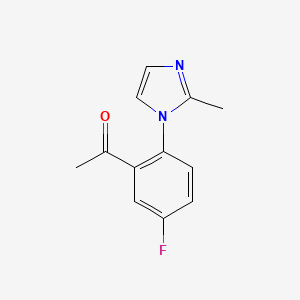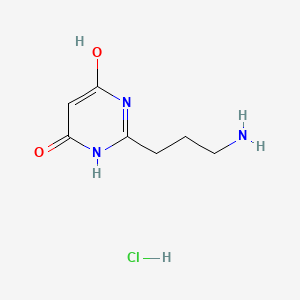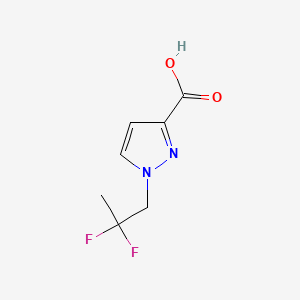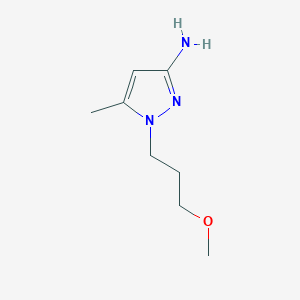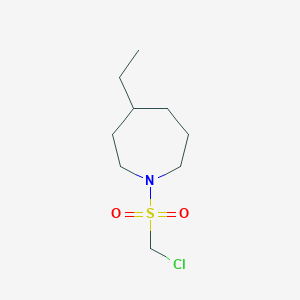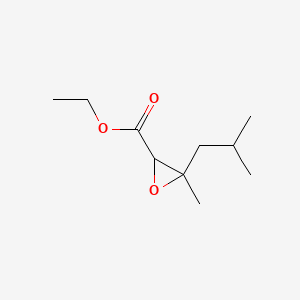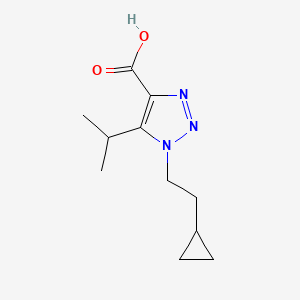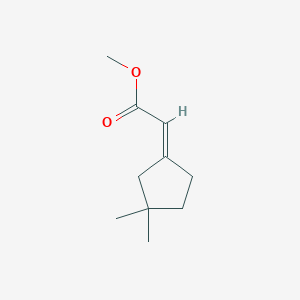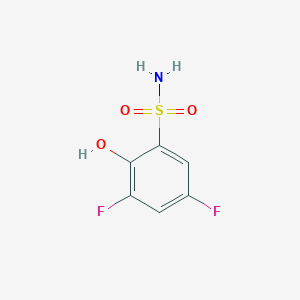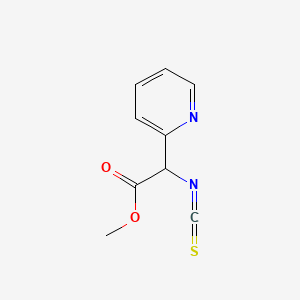
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate: is an organic compound with a molecular formula of C9H8N2O2S It is a derivative of pyridine and contains both isothiocyanate and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate typically involves the reaction of methyl 2-(pyridin-2-yl)acetate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 2-(pyridin-2-yl)acetate.
Reagent: Thiophosgene (CSCl2).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Catalyst: Triethylamine (Et3N).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the isothiocyanate product.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the carbon atom of thiophosgene, followed by the elimination of hydrogen chloride (HCl) to form the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of methyl 2-(pyridin-2-yl)acetate and thiophosgene are handled in industrial reactors.
Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.
化学反応の分析
Types of Reactions
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas.
Alcohols: React with the isothiocyanate group to form carbamates.
Thiols: React with the isothiocyanate group to form dithiocarbamates.
Acids/Bases: Used for hydrolysis of the ester group.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
科学的研究の応用
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: Used in the synthesis of functional materials with specific properties such as fluorescence and conductivity.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids such as cysteine, lysine, and histidine in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects.
Molecular Targets and Pathways
Proteins: Covalent modification of cysteine residues in enzymes and receptors.
DNA/RNA: Potential interactions with nucleophilic sites in nucleic acids.
Cell Signaling Pathways: Modulation of signaling pathways through covalent modification of key signaling proteins.
類似化合物との比較
Methyl 2-isothiocyanato-2-(pyridin-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(pyridin-2-yl)acetate: Lacks the isothiocyanate group and is less reactive.
Methyl 2-isothiocyanatoacetate: Lacks the pyridine ring and has different reactivity and applications.
2-Isothiocyanatopyridine: Lacks the ester group and has different solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the isothiocyanate and ester functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
特性
分子式 |
C9H8N2O2S |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
methyl 2-isothiocyanato-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8(11-6-14)7-4-2-3-5-10-7/h2-5,8H,1H3 |
InChIキー |
JQWPMFYPVQDXAS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC=CC=N1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


